molecular formula C14H14N4O2S B3019625 N-(1-cyanoethyl)-3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanamide CAS No. 1808742-55-3

N-(1-cyanoethyl)-3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanamide

Katalognummer B3019625
CAS-Nummer: 1808742-55-3
Molekulargewicht: 302.35
InChI-Schlüssel: QBYLBMTYVWTNSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-cyanoethyl)-3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanamide, also known as CEP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CEP is a prodrug that can be activated by enzymatic hydrolysis, leading to the release of a potent cytotoxic agent.

Wirkmechanismus

The mechanism of action of N-(1-cyanoethyl)-3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanamide involves the activation of the prodrug by enzymatic hydrolysis, leading to the release of a potent cytotoxic agent. The activated cytotoxic agent then induces apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase pathways. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to DNA damage and cell death.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent cytotoxicity against cancer cells, while sparing normal cells. This selectivity is thought to be due to the higher expression of the activating enzyme in cancer cells compared to normal cells. This compound has also been shown to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase pathways. In addition, this compound has been shown to inhibit the activity of topoisomerase II, leading to DNA damage and cell death.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(1-cyanoethyl)-3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanamide is its potent cytotoxicity against cancer cells, while sparing normal cells. This selectivity makes it a promising candidate for cancer therapy. Another advantage is its ability to overcome drug resistance in cancer cells. However, one limitation of this compound is its potential toxicity to normal cells if the activating enzyme is overexpressed. In addition, the synthesis of this compound is complex and requires specialized equipment and expertise.

Zukünftige Richtungen

Future research on N-(1-cyanoethyl)-3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanamide could focus on improving the synthesis method to make it more efficient and cost-effective. In addition, further studies could investigate the potential applications of this compound in combination with other chemotherapeutic agents for cancer therapy. Another direction for future research could be the development of targeted delivery systems for this compound to minimize potential toxicity to normal cells. Furthermore, the mechanism of action of this compound could be further elucidated to gain a better understanding of its cytotoxicity and selectivity.

Synthesemethoden

The synthesis of N-(1-cyanoethyl)-3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanamide involves the condensation of 3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoic acid with ethyl cyanoacetate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then treated with trifluoroacetic acid (TFA) to remove the protecting group, leading to the formation of this compound.

Wissenschaftliche Forschungsanwendungen

N-(1-cyanoethyl)-3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanamide has been extensively studied for its potential applications in cancer therapy. It has been shown to exhibit potent cytotoxicity against a wide range of cancer cell lines, including breast cancer, lung cancer, prostate cancer, and leukemia. This compound has also been investigated for its ability to overcome drug resistance in cancer cells. In addition to cancer therapy, this compound has been studied for its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.

Eigenschaften

IUPAC Name

N-(1-cyanoethyl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c1-9(8-15)16-12(19)6-7-18-13(20)10-4-2-3-5-11(10)17-14(18)21/h2-5,9H,6-7H2,1H3,(H,16,19)(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYLBMTYVWTNSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)NC(=O)CCN1C(=O)C2=CC=CC=C2NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.